Structural Differentiation from Regioisomeric 5-Amino Analog
The 4-amino regioisomer 4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione is structurally distinct from the 5-amino-2-(4-methylcyclohexyl) analog, which has been reported as an indoleamine 2,3-dioxygenase (IDO) inhibitor. The 5-amino regioisomer exhibits an IC50 of 51,000 nM against mouse IDO2 [1]. No inhibitory data are currently available for the 4-amino regioisomer, but the positional isomerism is expected to alter both electronic properties and target engagement.
| Evidence Dimension | IDO2 inhibitory activity (regioisomeric comparison) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 5-amino-2-(4-methylcyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione: IC50 = 51,000 nM |
| Quantified Difference | Data gap; regioisomer demonstrates measurable but weak IDO2 inhibition |
| Conditions | Mouse IDO2 transfected in HEK293T cells; kynurenine formation assay with L-Trp substrate, 24 h incubation |
Why This Matters
Users requiring IDO pathway modulation must verify activity of the 4-amino regioisomer rather than assuming equivalence with the 5-amino analog.
- [1] BindingDB Entry BDBM50533241 (ChEMBL4465170). 5-amino-2-(4-methylcyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione: IC50 = 5.10E+4 nM for mouse IDO2. View Source
